

Diamminesilver(1+) crystallographic studies and space groups

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Compound Focus: Diamminesilver(1+)

CAS No.: 16972-61-5

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Crystallographic Data of Diamminesilver(I) Complexes

Compound	Space Group (No.)	Lattice Parameters (Å, °)	Cell Volume (Å ³)	Ag Coordination Geometry	Ag-N Bond Distance (Å)	N-Ag-N Angle (°)	Reference / COD Entry
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| **Ag(NH₃)₂** (Diamminesilver(I) picrate) | Monoclinic, **C2/c** (15) | **a** = 10.046(5) **b** = 21.735(10) **c** = 7.189(3) **β** = 131.879(4) | 1168.7(9) | Linear coordination by two N atoms | Information not provided in dataset | Information not provided in dataset | [1] | | **[Ag(NH₃)₂]₂SO₄** (Diamminesilver(I) sulfate) | Tetragonal, **P2₁c** (No. not specified) | **a** = 8.442(2) **c** = 6.399(3) | 455.9 (calculated from a²×c) | **Significantly bent** Due to additional O coordination | Information not provided in dataset | **174.3°** | [2] |

Detailed Experimental Protocols

For Ag(NH₃)₂ (Picrate Salt) [1]

- **Data Collection:** Single-crystal X-ray diffraction data was collected on a Bruker SMART CCD area-detector diffractometer at 298 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).

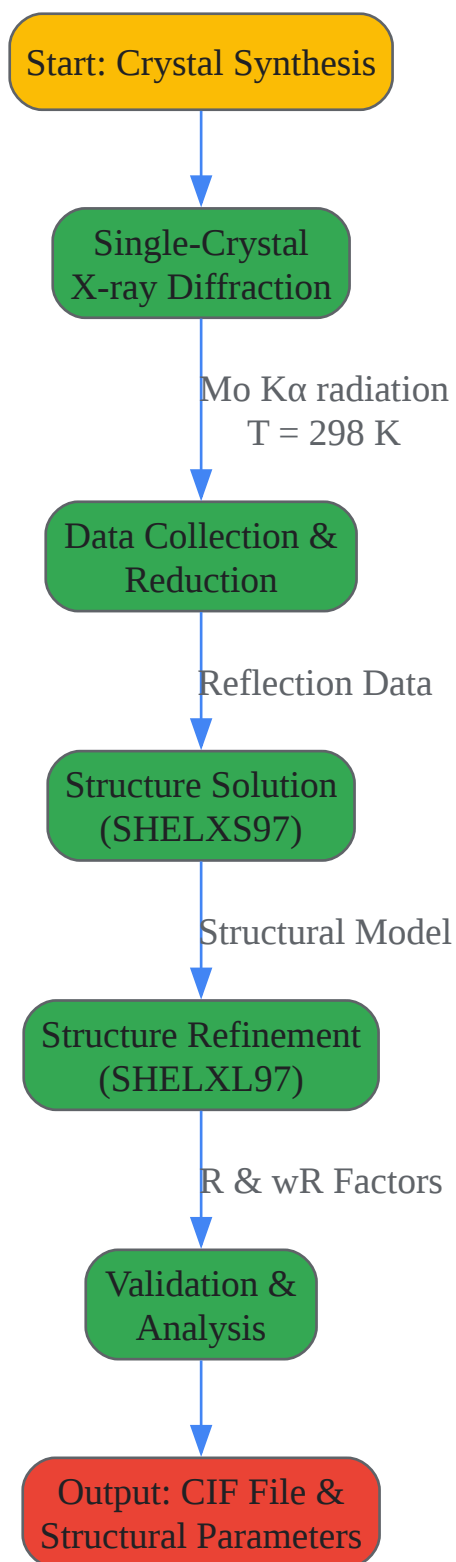
- **Structure Solution and Refinement:** The structure was solved using the SHELXS97 program and refined with SHELXL97 on F^2 .
- **Key Refinement Metrics:** The final agreement factors were $R = 0.027$ and $wR = 0.072$ for 1038 independent reflections, with a data-to-parameter ratio of 9.4.

For $[\text{Ag}(\text{NH}_3)_2]_2\text{SO}_4$ (Sulfate Salt) [2]

- **Data Collection and Refinement:** This study was a redetermination of the structure using X-ray single crystal data.
- **Key Refinement Metrics:** The agreement factors were $R = 0.016$ and $R_w = 0.017$ for 708 structure factors with $I > 3\sigma(I)$ and 38 variables, indicating a very precise structure model.

Experimental Workflow for Crystallographic Analysis

The following diagram outlines the general workflow for the crystallographic studies of these types of compounds, synthesized from the methodologies described in the papers.



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Key Insights and Further Research

- **Structural Flexibility:** The bent geometry in the sulfate salt shows the structural flexibility of the $[\text{Ag}(\text{NH}_3)_2]^+$ cation, which can be influenced by hydrogen bonding and secondary interactions with anions [2].
- **Synthesis Consideration:** Note that Tollens' reagent ($[\text{Ag}(\text{NH}_3)_2]\text{OH}$) has a short shelf life and is typically prepared fresh in the laboratory, which is relevant for synthesizing crystals [3].
- **Finding More Data:** For a more comprehensive review, you can search the **Crystallography Open Database (COD)** using the entry for Silicon (COD 9011998) as a reference for the type of data available. Using the search term "diamminesilver" on the COD website may yield additional structures [4].

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References

1. (IUCr) Diamminesilver(I) picrate [journals.iucr.org]
2. Redetermination of the crystal structure of diammine silver... | CoLab [colab.ws]
3. Tollens's reagent - Wikipedia [en.m.wikipedia.org]
4. Open Database: Information card for entry 9011998 Crystallography [crystallography.net]

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